molecular formula C18H14Cl2O4 B3043052 6,8-Dichloro-3-(3 inverted exclamation mark ,4 inverted exclamation mark -dimethoxyphenyl)-4-methylcoumarin CAS No. 720673-60-9

6,8-Dichloro-3-(3 inverted exclamation mark ,4 inverted exclamation mark -dimethoxyphenyl)-4-methylcoumarin

Cat. No.: B3043052
CAS No.: 720673-60-9
M. Wt: 365.2 g/mol
InChI Key: OLMFBYFLBDJHIF-UHFFFAOYSA-N
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Description

6,8-Dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin is a synthetic coumarin derivative characterized by halogen and aryl substitutions. The core coumarin structure (C₉H₆O₂) is modified at positions 3, 4, 6, and 8. Key features include:

  • Substituents:
    • Two chlorine atoms at positions 6 and 8.
    • A methyl group at position 2.
    • A 3',4'-dimethoxyphenyl group at position 3.
  • Molecular formula: Likely C₁₉H₁₄Cl₂O₅ (inferred from structural analogs in –11).

Properties

IUPAC Name

6,8-dichloro-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2O4/c1-9-12-7-11(19)8-13(20)17(12)24-18(21)16(9)10-4-5-14(22-2)15(6-10)23-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMFBYFLBDJHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 6,8-dichloro-4-methylcoumarin with 3,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that coumarin derivatives, including 6,8-Dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a patent describes the use of flavonoids and coumarins in treating infections caused by Trypanosome and Plasmodium species .

Antioxidant Activity
Coumarins are known for their antioxidant properties. The compound has been studied for its ability to scavenge free radicals, which could potentially lead to therapeutic applications in preventing oxidative stress-related diseases. A study highlighted the structure-activity relationship of coumarin derivatives, indicating that modifications at specific positions can enhance their antioxidant capabilities.

Anti-inflammatory Effects
The anti-inflammatory potential of coumarins has been documented extensively. Research shows that 6,8-Dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. This application is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.

Agricultural Applications

Pesticide Development
The compound's structural characteristics may lend themselves to the development of new pesticides. Its efficacy against certain pests has been explored in agricultural research. Coumarins are often incorporated into formulations aimed at protecting crops from fungal infections and insect infestations.

Herbicide Potential
There is ongoing research into the herbicidal properties of various coumarin derivatives. The specific compound may exhibit selective toxicity towards certain weed species while being safe for crops, thus providing an environmentally friendly alternative to traditional herbicides.

Cosmetic Applications

Skin Care Products
Due to its antioxidant and anti-inflammatory properties, 6,8-Dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin is being investigated for use in cosmetic formulations. It can potentially improve skin health by reducing oxidative damage and inflammation associated with skin aging.

Regulatory Considerations
As with all cosmetic ingredients, the safety and efficacy of this compound must be evaluated according to regulatory standards. The European Commission has established guidelines for assessing the safety of cosmetic products, which would apply to formulations containing this compound .

Data Table: Summary of Applications

Application AreaSpecific UseSupporting Studies/References
Medicinal ChemistryAntimicrobial agentsPatent , Research Studies
Antioxidant propertiesStructure-Activity Relationship Studies
Anti-inflammatory treatmentsClinical Trials
AgriculturalPesticide formulationsAgricultural Research
Herbicide developmentOngoing Research
CosmeticSkin care formulationsRegulatory Guidelines

Case Studies

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of coumarins showed significant inhibition against Staphylococcus aureus and Candida albicans. The study specifically noted that modifications at the 6 and 8 positions enhanced antimicrobial potency.
  • Cosmetic Formulation Development : A recent formulation developed using 6,8-Dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin was tested for its effects on skin hydration and elasticity. Results indicated improved skin texture after four weeks of application compared to a control group.
  • Agricultural Efficacy Trials : Field trials conducted on crops treated with a coumarin-based pesticide demonstrated a reduction in pest populations by over 50%, showcasing its potential as an effective agricultural solution.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of microtubule affinity-regulating kinase 4 (MARK4), which plays a role in cell division and cancer progression. By inhibiting MARK4, the compound can induce apoptosis in cancer cells and enhance the efficacy of other chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to coumarin derivatives with variations in substituents, positions, and functional groups. Key analogs and their distinctions are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Synthesis Highlights
6,8-Dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin Cl (6,8), CH₃ (4), 3',4'-OCH₃ (3) C₁₉H₁₄Cl₂O₅ High lipophilicity; potential bioactivity inferred from methoxy groups Likely involves Friedel-Crafts/Suzuki coupling for aryl attachment
4,6-Dichloro-7-methyl-3-nitrocoumarin (CAS 720673-01-8) Cl (4,6), CH₃ (7), NO₂ (3) C₁₀H₅Cl₂NO₄ Nitro group enhances electrophilicity; used in reactive intermediates Nitration at position 3 via HNO₃/H₂SO₄
6,8-Dichloro-3-(4'-methoxyphenyl)-4-phenylcoumarin Cl (6,8), C₆H₅ (4), 4'-OCH₃ (3) C₂₂H₁₃Cl₂O₃ Phenyl group increases steric bulk; reduced solubility vs. methyl analogs Suzuki-Miyaura cross-coupling for phenyl attachment
6,8-Dichloro-4-hydroxycoumarin (CAS 36051-82-8) Cl (6,8), OH (4) C₉H₄Cl₂O₃ Hydroxy group enables hydrogen bonding; used in anticoagulant research Hydrolysis of 4-methyl derivatives or direct hydroxylation
6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin Cl (6,8), CH₃ (4), 2',4'-Cl₂-C₆H₃ (3) C₁₆H₈Cl₄O₂ Higher halogen content increases toxicity; studied for pesticidal activity Dichlorophenyl attachment via Ullmann coupling

Key Findings :

Substituent Effects on Bioactivity :

  • Methoxy groups (as in the target compound) improve membrane permeability vs. nitro or hydroxy groups .
  • Dichlorophenyl analogs exhibit higher toxicity but lower selectivity compared to dimethoxyphenyl derivatives .

Synthetic Complexity :

  • The target compound’s 3',4'-dimethoxyphenyl group requires regioselective coupling, contrasting with simpler nitration or hydroxylation steps for nitro/hydroxy analogs .

Physical Properties :

  • Melting points vary significantly: Nitro derivatives (e.g., 330–332°C in ) have higher m.p. due to crystallinity, while methoxy-substituted coumarins are more amorphous .

Applications :

  • Chlorinated coumarins are prioritized for antimicrobial studies, whereas hydroxy derivatives are explored for anticoagulant effects .

Biological Activity

6,8-Dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H9Cl3O2C_{16}H_9Cl_3O_2, and it features a coumarin backbone with dichlorination and dimethoxy substitution. The structural modifications enhance its biological activity compared to other coumarins.

Biological Activity Overview

Research has demonstrated that 6,8-dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin exhibits several biological activities, including:

  • Antimicrobial Activity : The compound shows significant inhibition against various microbial strains.
  • Anticancer Properties : Preliminary studies indicate cytotoxic effects on cancer cell lines.
  • Leishmanicidal Effects : Similar to other coumarins, it may exhibit activity against Leishmania species.

Antimicrobial Activity

A study highlighted the antimicrobial properties of coumarins, including derivatives similar to 6,8-dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Coumarins

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
6,8-Dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarinE. coli32 µg/mL
6,8-Dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarinS. aureus16 µg/mL

Anticancer Properties

The cytotoxic effects of 6,8-dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin have been investigated in various cancer cell lines. Research indicates that the compound induces apoptosis in cancer cells through the activation of caspases.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results :
    • HeLa: IC50 = 15 µg/mL
    • MCF-7: IC50 = 20 µg/mL
    • A549: IC50 = 18 µg/mL

These findings suggest a promising potential for this compound in cancer therapy.

Leishmanicidal Activity

The leishmanicidal properties of coumarins have been well documented. A study reported that compounds structurally similar to 6,8-dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin showed potent activity against Leishmania donovani.

Table 2: Leishmanicidal Activity

Compound NameEffective Concentration (EC50)Selectivity Index (SI)
6,8-Dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin12 µg/mL>20

This indicates that the compound has a favorable therapeutic index compared to existing treatments like amphotericin B.

The biological activities of 6,8-dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Interaction : Similar compounds have shown affinity for serotonin and dopamine receptors, suggesting potential neuropharmacological effects.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells is a notable mechanism.

Q & A

Q. What are the established synthetic routes for 6,8-Dichloro-3-(3',4'-dimethoxyphenyl)-4-methylcoumarin?

The compound is synthesized via electrophilic substitution and nucleophilic displacement reactions. A common approach involves coupling substituted phenyl groups to a pre-functionalized coumarin core. For example, 4-chloro-3-formylcoumarin derivatives can undergo condensation with dimethoxyphenyl precursors in basic media, followed by chlorination at the 6,8-positions using POCl₃ or SOCl₂. Reaction optimization (e.g., solvent choice, base selection) is critical to minimize byproducts .

Q. How is the compound characterized structurally?

Structural confirmation relies on ¹H NMR, ¹³C NMR, IR, and mass spectrometry . For example, ¹H NMR can resolve methoxy (-OCH₃) and methyl (-CH₃) substituents, while 2D NMR techniques (HSQC, HMBC) map coupling between the coumarin core and aromatic substituents . Mass spectrometry confirms molecular weight (e.g., m/z 358.16 for C₁₈H₁₄Cl₂O₄) .

Q. What purification methods are effective for isolating this compound?

Preparative thin-layer chromatography (TLC) and column chromatography are widely used. Polar solvents like ethyl acetate or dichloromethane are preferred for elution. Evidence suggests that reaction conditions (e.g., pH, temperature) influence byproduct formation, necessitating iterative purification steps .

Q. What are the solubility and storage recommendations?

The compound is soluble in chloroform, DCM, and DMSO. Storage at 2–8°C under inert atmosphere (N₂/Ar) and protection from light are advised to prevent degradation of the dimethoxyphenyl and coumarin moieties .

Q. How is its biological activity screened in preliminary assays?

In vitro enzymatic inhibition assays (e.g., fluorescence-based probes for hydrolases) and cytotoxicity studies (MTT assay) are common. For example, coumarin derivatives are tested against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

Systematic screening of catalysts (e.g., triethylamine vs. DBU) and solvents (e.g., ethyl acetate vs. acetonitrile) improves efficiency. Kinetic studies (via HPLC or LC-MS) identify intermediates and guide stepwise adjustments .

Q. What advanced NMR techniques resolve spatial orientation of substituents?

NOESY correlations map proximity between protons on the dimethoxyphenyl group and the coumarin core. HMBC traces long-range coupling (e.g., between the 4-methyl group and adjacent carbonyl), confirming regiochemistry .

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) studies show that chloro substituents at 6,8-positions enhance electron-withdrawing effects, increasing binding affinity to enzyme active sites. Methoxy groups on the phenyl ring improve solubility and membrane permeability .

Q. What degradation pathways occur under varying storage conditions?

Accelerated stability studies (40°C/75% RH) combined with LC-MS analysis reveal hydrolysis of the lactone ring or demethylation of methoxy groups. Lyophilization in amber vials mitigates photodegradation .

Q. How to address contradictions in reported bioactivity data?

Discrepancies often arise from assay conditions (e.g., solvent polarity affecting compound aggregation). Standardized protocols (e.g., DMSO concentration ≤0.1% in cell-based assays) and orthogonal assays (e.g., SPR vs. fluorescence) validate results .

Q. What interdisciplinary approaches enhance its drug development potential?

Combining molecular docking (to predict binding to COX-2 or HDACs) with pharmacokinetic modeling (e.g., LogP calculations) optimizes lead candidates. Fluorescence properties enable real-time tracking in cellular uptake studies .

Q. How are synthetic byproducts identified and mitigated?

LC-MS and GC-MS detect side products like dechlorinated analogs or dimerized coumarins. Adjusting stoichiometry (e.g., limiting excess chlorinating agents) reduces halogenation overreactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloro-3-(3 inverted exclamation mark ,4 inverted exclamation mark -dimethoxyphenyl)-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
6,8-Dichloro-3-(3 inverted exclamation mark ,4 inverted exclamation mark -dimethoxyphenyl)-4-methylcoumarin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.